4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
Description
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol derivative featuring a 4-bromophenylmethyl group attached to the amino moiety of a butan-2-ol backbone.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
InChI Key |
WWJHEEJDXWLRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-bromobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Bromophenyl)methyl]amino}butan-2-one.
Reduction: 4-{[(4-Phenyl)methyl]amino}butan-2-ol.
Substitution: 4-{[(4-Azidophenyl)methyl]amino}butan-2-ol.
Scientific Research Applications
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain targets, while the amino-butanol backbone may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol and related compounds from the evidence:
Physicochemical Properties
- Melting Points: Compounds with carboxylic acid groups (e.g., 4-(4-bromophenyl)butanoic acid, 67°C) exhibit lower melting points than amino-alcohol derivatives (e.g., compound 14 in , °C), reflecting differences in hydrogen-bonding capacity .
- Solubility: The hydroxyl and amino groups in the target compound may improve aqueous solubility relative to purely aromatic or acidic analogs .
Biological Activity
4-{[(4-Bromophenyl)methyl]amino}butan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C12H16BrN
- Molecular Weight : 276.17 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the bromophenyl group is particularly noted for enhancing these activities.
Anticancer Activity
Studies have shown that derivatives of 4-bromophenyl compounds can significantly inhibit the growth of cancer cells. For example, a study involving hydrazones with bromophenyl substitutions demonstrated enhanced anticancer activity against A549 human lung adenocarcinoma cells. The viability of these cells decreased to 61% when treated with a bromophenyl derivative compared to untreated controls .
Table 1: Anticancer Activity of Bromophenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| 4-Bromophenyl Derivative | A549 | 10 | 61 |
| Cisplatin | A549 | 5 | 40 |
| Control | A549 | - | 100 |
The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like bromine enhances the potency of these compounds against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as vancomycin against Staphylococcus aureus and multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4-Bromophenyl Derivative | 2 |
| Pseudomonas aeruginosa | 4-Bromophenyl Derivative | 8 |
| Escherichia coli | Control | >128 |
The proposed mechanisms for the biological activity of this compound include:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Antioxidant Properties : Scavenging free radicals, which may protect against oxidative stress-related damage.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.
Case Studies
- Anticancer Study on A549 Cells : In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic development in lung cancer treatment .
- Antimicrobial Efficacy Against MDR Strains : A series of tests on multidrug-resistant strains demonstrated that the compound maintained efficacy even in resistant bacterial populations, highlighting its potential as a lead candidate for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
